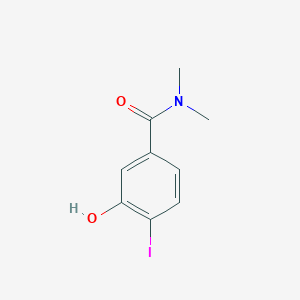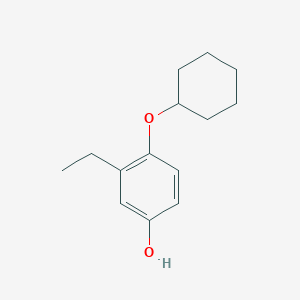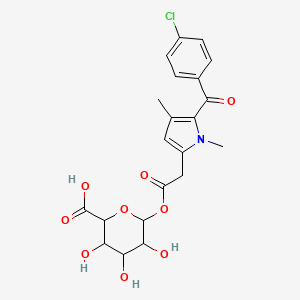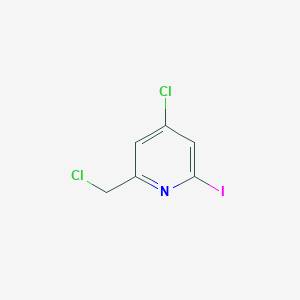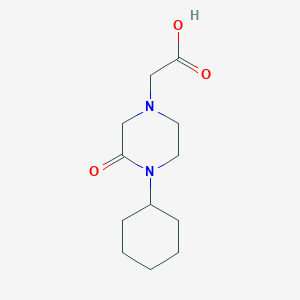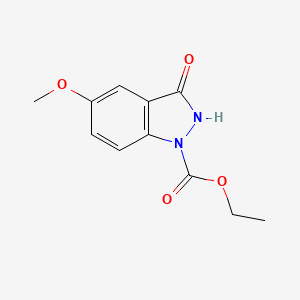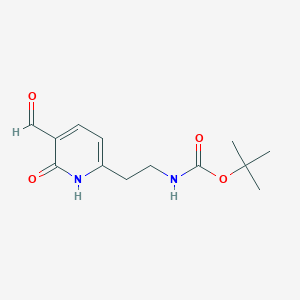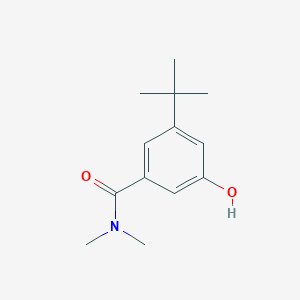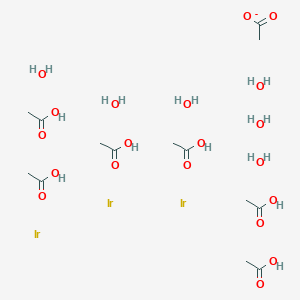
Acetic acid;iridium;acetate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;iridium;acetate;hexahydrate is a complex compound that combines the properties of acetic acid, iridium, and acetate in a hexahydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;iridium;acetate;hexahydrate typically involves the reaction of iridium salts with acetic acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the hexahydrate form. The synthesis can be carried out in a laboratory setting using standard chemical procedures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using iridium catalysts and acetic acid. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and obtain the desired hexahydrate form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;iridium;acetate;hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxides and other by-products.
Reduction: Reduction reactions can convert the iridium component to lower oxidation states.
Substitution: The acetate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands.
Scientific Research Applications
Acetic acid;iridium;acetate;hexahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;iridium;acetate;hexahydrate involves its interaction with molecular targets and pathways. In catalytic processes, the iridium component facilitates the activation of substrates, leading to the desired chemical transformations. The acetate groups may play a role in stabilizing the iridium center and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;platinum;acetate;hexahydrate: Similar in structure but with platinum instead of iridium.
Acetic acid;palladium;acetate;hexahydrate: Contains palladium and exhibits different catalytic properties.
Acetic acid;rhodium;acetate;hexahydrate: Rhodium-based compound with distinct reactivity and applications.
Uniqueness
Acetic acid;iridium;acetate;hexahydrate is unique due to the specific properties of iridium, which include high stability and reactivity in catalytic processes. This makes it particularly valuable in applications where robust and efficient catalysis is required.
Properties
Molecular Formula |
C14H39Ir3O20- |
|---|---|
Molecular Weight |
1104.1 g/mol |
IUPAC Name |
acetic acid;iridium;acetate;hexahydrate |
InChI |
InChI=1S/7C2H4O2.3Ir.6H2O/c7*1-2(3)4;;;;;;;;;/h7*1H3,(H,3,4);;;;6*1H2/p-1 |
InChI Key |
NZZXRMQAQKJNEM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O.O.O.[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


